

A Comparative Analysis of BioNTech's Antibody-Drug Conjugates Against Industry Benchmarks

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MAINZ, Germany, December 13, 2025 – As BioNTech (**BNTX**) continues to expand its oncology pipeline, a critical examination of its emerging antibody-drug conjugate (ADC) portfolio against established industry standards is warranted. This guide provides a comprehensive comparison of BioNTech's leading ADC candidates—BNT323/DB-1303, BNT324/DB-1311, and BNT325/DB-1305—with the benchmark ADCs, Enhertu® (trastuzumab deruxtecan) and Kadcyła® (ado-trastuzumab emtansine). This analysis is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the evolving landscape of targeted cancer therapies.

Introduction to BioNTech's ADC Platform

Leveraging its expertise in immunology and novel therapeutic platforms, BioNTech has strategically entered the ADC space through a collaboration with Duality Biologics.^{[1][2]} This partnership aims to develop a new generation of ADCs with potentially wider therapeutic windows and improved safety profiles.^{[3][4]} BioNTech's current clinical-stage ADC pipeline targets well-validated and novel cancer antigens, including HER2, B7-H3, and TROP2.

Benchmarking Against Industry Leaders

The current standards of care in the ADC market, particularly for HER2-positive breast cancer, are Roche's Kadcyła® and AstraZeneca/Daiichi Sankyo's Enhertu®. These therapies have set high benchmarks for efficacy and have significantly improved patient outcomes. A direct

comparison of BioNTech's candidates with these established drugs is crucial for understanding their potential clinical utility and market positioning.

Quantitative Data Summary

The following tables summarize the available clinical data for BioNTech's ADCs and the industry standards.

Table 1: Efficacy of HER2-Targeted ADCs in HER2-Positive Breast Cancer

ADC	Trial (NCT)	Patient Population	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)
BNT323/DB-1303	Phase 3 (China, NCT06265428)	Previously treated with trastuzumab and taxanes	Met primary endpoint vs. Kadcyla (data not fully released)[2]	Met primary endpoint vs. Kadcyla (data not fully released)[2]
Enhertu®	DESTINY-Breast03 (NCT03529110)	Previously treated with trastuzumab and a taxane	79.7%	28.8 months
Kadcyla®	EMILIA (NCT00829166)	Previously treated with trastuzumab and a taxane	43.6%	9.6 months[5]

Table 2: Efficacy of BNTX ADCs in Other Solid Tumors

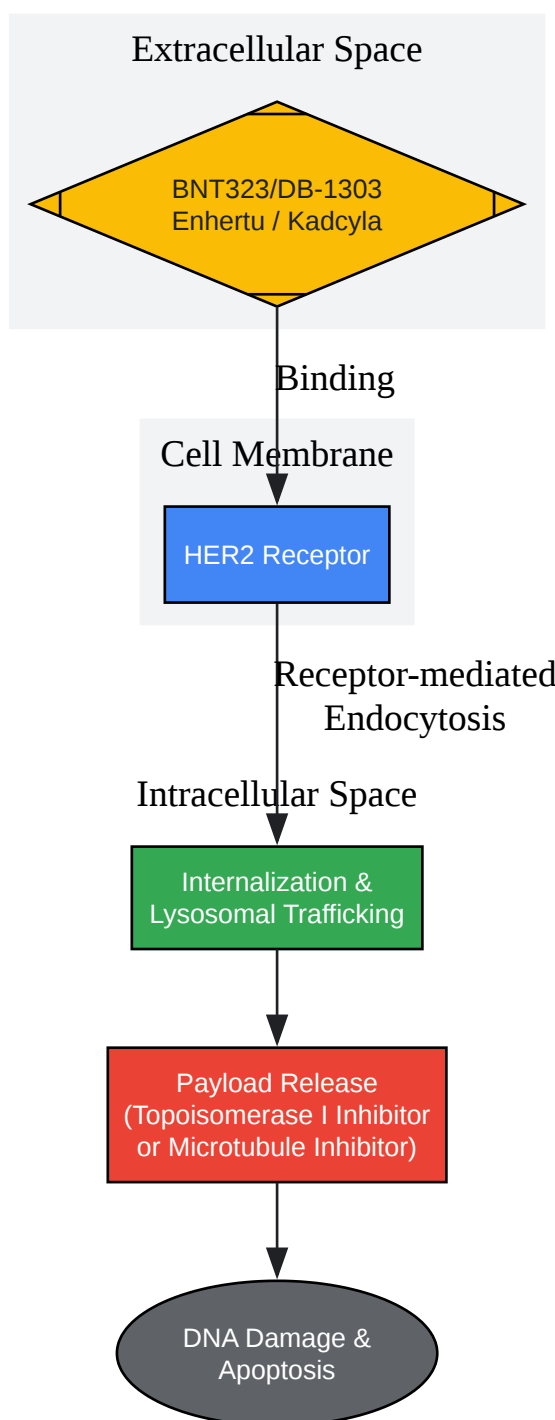
ADC	Target	Trial (NCT)	Cancer Type	Overall Response Rate (ORR)	Disease Control Rate (DCR)
BNT323/DB-1303	HER2	Phase 1/2 (NCT05150691)	Advanced Endometrial Cancer	58.8% (unconfirmed)	94.1% (unconfirmed) [4]
BNT324/DB-1311	B7-H3	Phase 1/2a	Platinum-resistant Ovarian Cancer	58.3%	Not Reported
Advanced Cervical Cancer	33.3%	Not Reported			
BNT325/DB-1305	TROP2	Phase 1/2 (NCT05438329)	Heavily pretreated solid tumors	30.4%	87.0%[6]
Metastatic Triple-Negative Breast Cancer	34.6%	80.8%[7]			

Table 3: Overview of Safety Profiles

ADC	Common Adverse Events (Grade ≥3)
BNT323/DB-1303	Nausea, vomiting, decreased platelet count, anemia.[8]
BNT324/DB-1311	Anemia, decreased neutrophil count, decreased white blood cell count.
BNT325/DB-1305	Stomatitis, fatigue, nausea.[9]
Enhertu®	Neutropenia, anemia, leukopenia, thrombocytopenia, interstitial lung disease (ILD)/pneumonitis.
Kadcyla®	Thrombocytopenia, elevated transaminases, anemia, neutropenia.[10]

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of these ADCs is rooted in their ability to selectively deliver potent cytotoxic payloads to cancer cells expressing specific surface antigens.

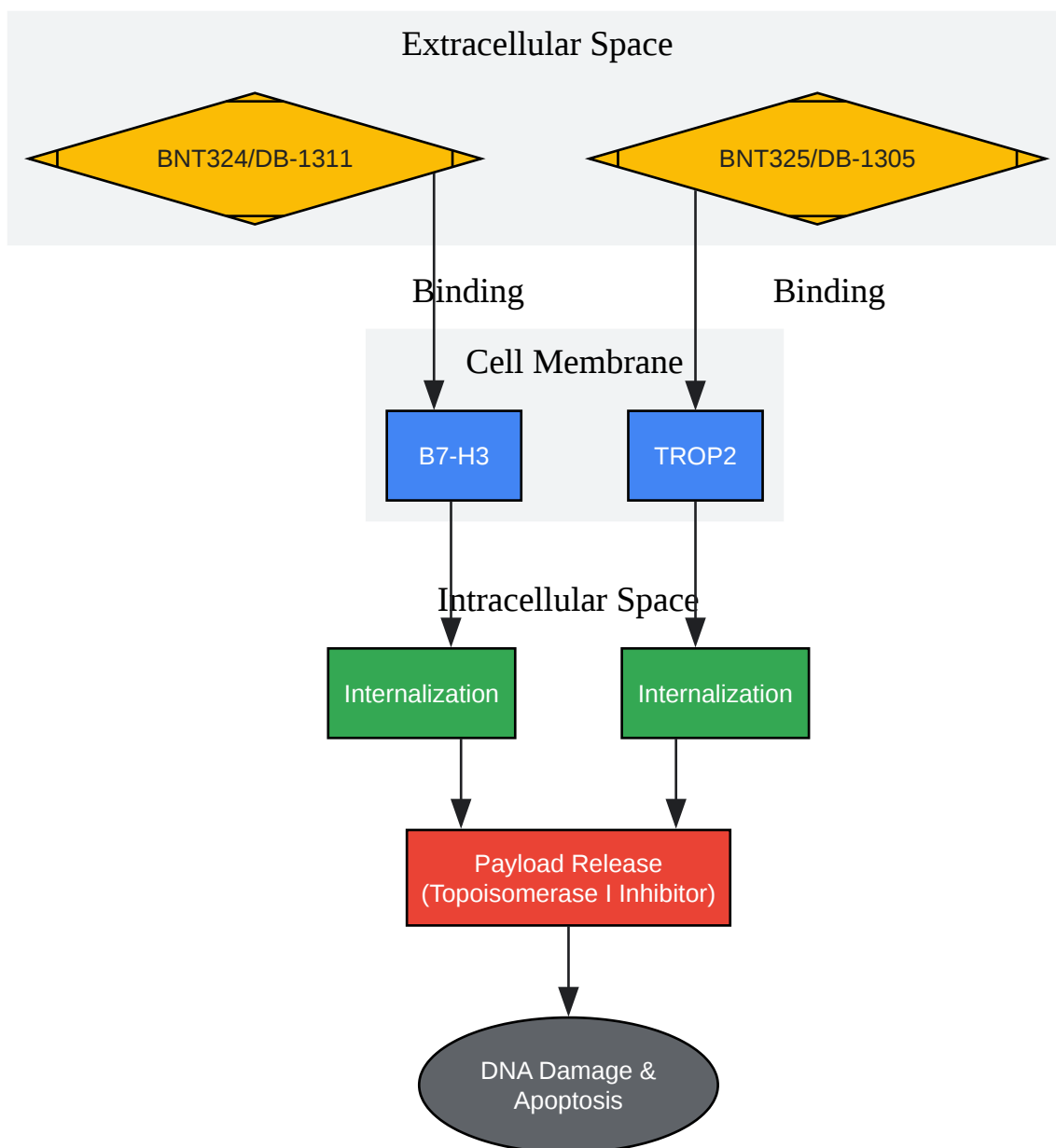


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HER2-Targeted ADC Mechanism of Action

BNT323/DB-1303, like Enhertu and Kadcyła, targets the HER2 receptor. Upon binding, the ADC-receptor complex is internalized, leading to the release of a cytotoxic payload.

BNT323/DB-1303 utilizes a topoisomerase I inhibitor, similar to Enhertu, which induces DNA damage and apoptosis in cancer cells.[2][3][4] Kadcylya, in contrast, delivers a microtubule inhibitor.[10][11]



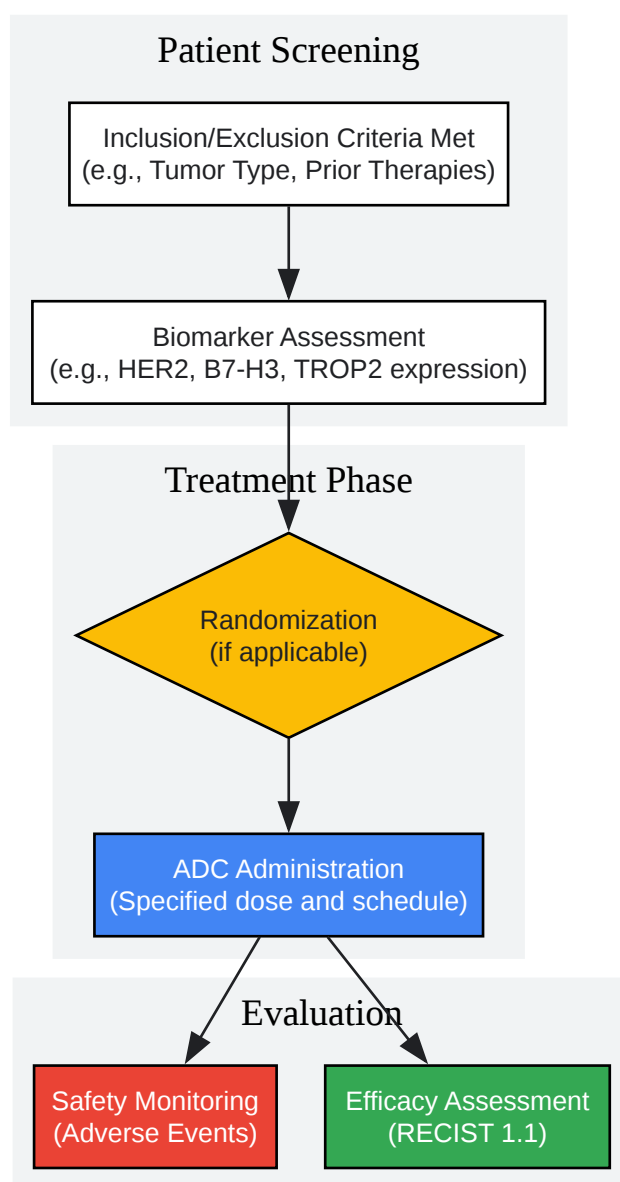
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BNT324/DB-1311 and BNT325/DB-1305 Mechanisms

BNT324/DB-1311 and BNT325/DB-1305 also employ a topoisomerase I inhibitor payload but target different antigens. BNT324/DB-1311 targets B7-H3, an immune checkpoint protein overexpressed in various solid tumors.[\[12\]](#)[\[13\]](#) BNT325/DB-1305 targets TROP2, a transmembrane glycoprotein also broadly expressed across many cancers.[\[6\]](#)[\[9\]](#)[\[14\]](#)

Experimental Protocols

Detailed, publicly available experimental protocols for the clinical trials of BioNTech's ADCs are limited. However, based on information from clinical trial registries, the general methodologies can be summarized.



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General Clinical Trial Workflow for ADCs

BNT323/DB-1303 Phase 1/2a Study (NCT05150691)

- Study Design: This is a multicenter, open-label, dose-escalation and dose-expansion trial. [15][16][17][18][19] The dose-escalation phase follows a "3+3" design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). The dose-expansion phase evaluates the safety, tolerability, and preliminary efficacy in specific tumor cohorts.[15][18]
- Patient Population: Patients with advanced/metastatic solid tumors expressing HER2 who are refractory to or intolerant of standard treatments.[15][18]
- Intervention: BNT323/DB-1303 administered intravenously.
- Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.
- Secondary Outcome Measures: Objective response rate (ORR), disease control rate (DCR), duration of response (DOR), and progression-free survival (PFS).

BNT325/DB-1305 Phase 1/2a Study (NCT05438329)

- Study Design: A first-in-human, open-label, multicenter, dose-escalation and dose-expansion study with a similar "3+3" design in the escalation phase.[20][21][22][23][24]
- Patient Population: Adults with unresectable advanced/metastatic solid tumors who have relapsed or progressed on standard therapies.[20][22][23]
- Intervention: BNT325/DB-1305 administered intravenously.
- Primary Outcome Measures: Safety and tolerability, including DLTs, MTD, and RP2D.
- Secondary Outcome Measures: ORR, DCR, DOR, and PFS.

DESTINY-Breast03 (Enhertu®) and EMILIA (Kadcyla®) Trials

- Study Design: Both were randomized, open-label, multicenter, Phase 3 trials.[5][8][25][26][27][28][29][30][31]
- Patient Population: Patients with HER2-positive, unresectable and/or metastatic breast cancer previously treated with a taxane and trastuzumab.[5][8][25][26][27][28][29][30][31]
- Intervention: DESTINY-Breast03 compared Enhertu to T-DM1.[27][29][30][31] EMILIA compared T-DM1 to lapatinib plus capecitabine.[5][8][25][26][28]
- Primary Outcome Measures: Progression-free survival.[8][25]

Conclusion

BioNTech's entry into the ADC field with its pipeline of novel candidates presents a promising development in the landscape of targeted oncology. While still in earlier stages of clinical development compared to the established benchmarks of Enhertu® and Kadcyra®, the preliminary data for BNT323/DB-1303, BNT324/DB-1311, and BNT325/DB-1305 demonstrate encouraging anti-tumor activity across a range of solid tumors. The successful outcome of the Phase 3 trial of BNT323/DB-1303 against Kadcyra in China is a significant milestone.[2]

Further data from ongoing and planned later-stage trials will be critical to fully elucidate the comparative efficacy and safety of BioNTech's ADCs. The distinct targets of B7-H3 and TROP2 for BNT324/DB-1311 and BNT325/DB-1305, respectively, also represent an opportunity to address unmet needs in patient populations with tumors that do not overexpress HER2. Continued monitoring of the clinical development of these agents is warranted to determine their ultimate position in the therapeutic armamentarium against cancer.

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